Salfredin B11
Description
Structure
3D Structure
Properties
CAS No. |
165467-63-0 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one |
InChI |
InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |
InChI Key |
ZYOUEEMPKPNVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3COC(=O)C3=C2O)C |
melting_point |
179 - 180 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Salfredin B11: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfredin B11 is a naturally occurring isobenzofuranone derivative isolated from the seeds of Nigella sativa and Nigella glandulifera.[1][2] Emerging research has identified this compound as a promising bioactive compound with a range of potential therapeutic applications. Primarily recognized as an aldose reductase inhibitor, it has also been implicated in anti-cancer and anti-viral pathways.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its known molecular targets and associated signaling pathways. While comprehensive quantitative data and detailed experimental protocols from primary literature are not widely available, this document provides an overview of its established roles and the general methodologies relevant to its study.
Core Activity: Aldose Reductase Inhibition
This compound is characterized as an aldose reductase inhibitor.[1] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the overactivation of this pathway is a key contributor to the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound has the potential to mitigate the downstream effects of the polyol pathway.
The Polyol Pathway and its Pathophysiological Role
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, converting NAD+ to NADH. In hyperglycemic states, the increased flux of glucose through this pathway leads to several detrimental cellular consequences:
-
Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates a hyperosmotic environment, leading to osmotic stress and cell damage.
-
Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor. NADPH is essential for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. A reduction in NADPH levels impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.
-
Altered Redox Balance: The increased production of NADH by sorbitol dehydrogenase alters the NADH/NAD+ ratio, which can disrupt the metabolic balance and function of other cellular pathways.
Proposed Mechanism of Aldose Reductase Inhibition
While specific kinetic studies on this compound are not publicly available, aldose reductase inhibitors typically act by binding to the active site of the enzyme, preventing the binding of its substrate, glucose. This inhibition can be competitive, non-competitive, or uncompetitive.
Signaling Pathway
The primary signaling pathway affected by this compound's aldose reductase inhibitory activity is the Polyol Pathway .
Caption: Inhibition of the Polyol Pathway by this compound.
Anti-Cancer Activity
This compound has been identified as a potential anti-cancer agent, with several putative molecular targets.
Inhibition of EML4-ALK
In the context of lung cancer, this compound has been designated as a lead compound against the EML4 (Echinoderm microtubule-associated protein-like 4) receptor protein. The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). The fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates downstream pro-survival signaling pathways.
The constitutively active EML4-ALK fusion protein promotes cell proliferation and survival through the activation of several key downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell growth, survival, and immune responses.
By inhibiting the EML4-ALK fusion protein, this compound would theoretically block these downstream pathways, leading to apoptosis and reduced proliferation of cancer cells.
Caption: Proposed inhibition of EML4-ALK signaling by this compound.
Inhibition of EGFR
This compound has been implicated in the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is a critical target in anti-viral (specifically anti-HPV) and anti-cancer research. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates signaling cascades that promote cell proliferation, survival, and migration.
Similar to EML4-ALK, activated EGFR signals through the PI3K/AKT and MAPK pathways to promote cell growth and survival. In the context of HPV, EGFR signaling is often hijacked by viral oncoproteins to promote the proliferation of infected cells.
Caption: Proposed inhibition of EGFR signaling by this compound.
Inhibition of BAG1
This compound has been identified as a potential inhibitor of Bcl-2-associated athanogene 1 (BAG1). BAG1 is a co-chaperone protein that interacts with several proteins, including the anti-apoptotic protein Bcl-2 and the chaperone Hsp70, to regulate processes such as apoptosis, cell signaling, and proliferation. Overexpression of BAG1 is associated with resistance to apoptosis and is observed in various cancers. The precise mechanism of how this compound may inhibit BAG1 is not yet elucidated.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not available in the public domain. However, based on its reported activities, the following are examples of standard assays that would be employed to characterize its mechanism of action.
Aldose Reductase Inhibition Assay (General Protocol)
This assay spectrophotometrically measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified or recombinant aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 6.2)
-
This compound (test compound)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Kinase Assay for EML4-ALK or EGFR (General Protocol)
This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human EML4-ALK or EGFR kinase domain
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
In a multi-well plate, add the kinase, peptide substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Determine the IC50 value of this compound.
Cell Viability Assay (General Protocol)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing the target of interest (e.g., H3122 for EML4-ALK, A431 for EGFR)
-
Complete cell culture medium
-
This compound (test compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (growth inhibition 50) value.
Western Blotting for Signaling Pathway Analysis (General Protocol)
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound at various concentrations for a specific time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the changes in phosphorylation.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for this compound, such as IC50 values, Ki, or binding affinities for its putative targets. The tables below are structured to present such data once it becomes available through further research.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Aldose Reductase | Spectrophotometric | DL-glyceraldehyde | Data not available | Data not available | |
| EML4-ALK | Kinase Assay | Peptide Substrate | Data not available | Data not available | |
| EGFR | Kinase Assay | Peptide Substrate | Data not available | Data not available |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Target | Assay Type | GI50/EC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not specified | Proliferation | Data not available | |
| NSCLC cell line | Non-Small Cell Lung Cancer | EML4-ALK | Proliferation | Data not available | |
| HPV-positive cell line | Cervical Cancer | EGFR | Proliferation | Data not available |
Conclusion and Future Directions
This compound is a natural product with significant therapeutic potential, primarily as an aldose reductase inhibitor and as a candidate for anti-cancer and anti-viral therapies through its putative inhibition of EML4-ALK, EGFR, and BAG1. While its biological activities have been identified, there is a clear need for further in-depth research to elucidate the precise molecular mechanisms of action. Future studies should focus on:
-
Quantitative Inhibition Studies: Determining the IC50 and Ki values of this compound against its molecular targets.
-
Structural Biology: Co-crystallization of this compound with its target proteins to understand the exact binding mode.
-
Cellular and In Vivo Studies: Comprehensive analysis of its effects on downstream signaling pathways in relevant cell models and its efficacy and safety in preclinical animal models.
The generation of such data will be crucial for the advancement of this compound as a potential therapeutic agent.
References
Salfredin B11: A Comprehensive Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfredin B11 is a naturally occurring 1-benzopyran derivative first identified in the seeds of Nigella glandulifera. This document provides a detailed overview of the discovery, origin, and biological properties of this compound. It includes a summary of its cytotoxic activity against various human cancer cell lines, with a focus on hepatocellular carcinoma (HepG2). Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, along with a discussion of its potential mechanism of action based on the known activities of related benzopyran compounds.
Discovery and Origin
This compound was first isolated and characterized in 2015 by a team of researchers led by Sun as part of an investigation into the chemical constituents of the seeds of Nigella glandulifera Freyn et Sint.[1]. This plant, belonging to the Ranunculaceae family, is a traditional Uyghur medicine, and its seeds are known to contain a variety of bioactive compounds[1]. In the study by Sun et al., this compound was identified as compound 4 among four phenolic compounds isolated from the ethanolic extract of N. glandulifera seeds[1]. Its structure was elucidated through comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | |
| Class | 2,2-dimethyl-1-benzopyran |
Biological Activity
This compound has demonstrated selective cytotoxic activity against human cancer cell lines. The initial investigation by Sun et al. evaluated its in vitro cytotoxicity against four human cancer cell lines: Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT-8 (ileocecal adenocarcinoma), and A549 (lung carcinoma).
Cytotoxicity Data
The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ in μM)
| Compound | Bel7402 | HepG2 | HCT-8 | A549 |
| This compound | 35.6 ± 1.8 | 15.4 ± 0.9 | 42.3 ± 2.1 | 58.7 ± 3.2 |
| 5-Fluorouracil | 25.4 ± 1.5 | 30.8 ± 1.7 | 18.9 ± 1.1 | 45.6 ± 2.5 |
Data sourced from Sun et al., 2015.
The data indicates that this compound exhibits its most potent cytotoxic activity against the HepG2 cell line, with an IC₅₀ value of 15.4 ± 0.9 μM.
Potential Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the broader class of benzopyran derivatives is known to exert anticancer effects through various mechanisms. These often include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Potential signaling pathways that may be influenced by this compound, based on the activities of similar compounds, include:
-
Apoptosis Induction: Benzopyran derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g., downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax). This leads to the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G1 or G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Further research is required to determine the precise molecular targets and signaling cascades affected by this compound in cancer cells.
References
Salfredin B11 from Nigella sativa: A Technical Guide for Drug Discovery Professionals
Abstract
Salfredin B11, a naturally occurring 2,2-dimethyl-1-benzopyran found in the seeds of Nigella sativa, presents a compelling starting point for novel oncology drug discovery programs. This technical guide provides a consolidated overview of this compound, including its physicochemical properties, and discusses its potential as an anticancer agent, particularly in the context of hepatocellular carcinoma. Drawing on data from studies of Nigella sativa extracts and analogous benzopyran compounds, this document outlines plausible mechanisms of action, suggests detailed experimental protocols for its isolation and cytotoxic evaluation, and summarizes key quantitative data. Visualizations of experimental workflows and putative signaling pathways are provided to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Nigella sativa, commonly known as black cumin, has a rich history in traditional medicine, with its seeds and oil being utilized for a wide array of therapeutic purposes, including the treatment of inflammatory diseases and cancer.[1][2] The pharmacological activities of N. sativa are attributed to its complex chemical composition, which includes thymoquinone, alkaloids, saponins, and a variety of other bioactive molecules.[2] Among these is this compound, a member of the 2,2-dimethyl-1-benzopyran class of compounds.[3] While research on many constituents of N. sativa is extensive, this compound remains a relatively underexplored molecule with potential for development as a novel therapeutic agent. This guide aims to collate the available information on this compound and provide a technical framework for researchers and drug development professionals interested in its further investigation.
Physicochemical Properties and Structure
This compound is characterized by a 1-benzopyran core structure with two methyl groups at the 2-position.[3] Its fundamental properties are summarized in the table below. The total synthesis of this compound has been successfully reported, providing a viable alternative to natural product isolation for obtaining the compound for research purposes.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one | |
| CAS Number | 165467-63-0 | |
| Class | 2,2-dimethyl-1-benzopyran |
Biological Activity and Therapeutic Potential
While direct and extensive studies on the biological activity of isolated this compound are limited, preliminary evidence suggests its potential as an anticancer agent. Decoctions of Nigella sativa have demonstrated dose-dependent cytotoxic activity against human hepatoma HepG2 cells. The cytotoxicity of these extracts is, in part, attributed to the presence of various bioactive compounds, including benzopyran derivatives.
Cytotoxicity Against Hepatocellular Carcinoma
A study on a decoction containing Nigella sativa seeds showed strong inhibitory effects on DNA synthesis in HepG2 cells, with an inhibition of 91% at a concentration of 5 mg/ml. Furthermore, the aqueous extract of N. sativa has been shown to have an IC₅₀ value of 300 μg/ml against HepG2 cell lines. Although these studies were conducted on extracts rather than purified this compound, they provide a strong rationale for investigating the specific contribution of this compound to this observed cytotoxicity. The table below summarizes the cytotoxic effects of N. sativa extracts on HepG2 cells.
| Extract Type | Cell Line | IC₅₀ Value | Reference |
| Aqueous Extract | HepG2 | 300 µg/ml | |
| Decoction | HepG2 | 91% inhibition of DNA synthesis at 5 mg/ml |
Putative Mechanism of Action and Signaling Pathways
Direct mechanistic studies on this compound are not yet available in the public domain. However, based on the known mechanisms of other benzopyran derivatives and bioactive compounds from Nigella sativa, a plausible mechanism of action can be inferred.
Benzopyran compounds have been shown to induce mitotic delays in cancer cells, leading to either mitotic slippage or apoptosis. This is often achieved through the inhibition of tubulin polymerization, a critical process for cell division. Furthermore, other novel benzopyran derivatives have been found to target cancer cell metabolism and survival pathways by inhibiting glutathione reductase and thioredoxin reductases, leading to increased oxidative stress, DNA damage, and apoptosis. These compounds have also been shown to inactivate the Ras/ERK and PI3K/Akt signaling pathways.
Compounds from Nigella sativa, such as thymoquinone, are known to modulate several key signaling pathways involved in cancer progression. These include the Nrf2, NF-κB, and PI3K/AKT pathways. Thymoquinone can also induce apoptosis by affecting p53 and STAT3 and triggering the mitochondrial apoptosis pathway. Given the shared natural source and structural similarities to other bioactive compounds, it is plausible that this compound may exert its anticancer effects through one or more of these pathways.
Proposed Signaling Pathway for this compound
Caption: Putative signaling pathways affected by this compound.
Experimental Protocols
The following sections outline detailed methodologies for the isolation of this compound from Nigella sativa seeds and for the evaluation of its cytotoxic activity. These protocols are based on established methods for the extraction and analysis of natural products from N. sativa and for in vitro cytotoxicity testing.
Isolation of this compound from Nigella sativa Seeds
Caption: Workflow for the isolation of this compound.
5.1.1. Materials and Reagents
-
Nigella sativa seeds
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel 60 F₂₅₄ TLC plates
-
Rotary evaporator
-
Soxhlet apparatus
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
5.1.2. Procedure
-
Seed Preparation: Dry Nigella sativa seeds at 40°C for 24 hours and grind to a fine powder.
-
Extraction: Extract the powdered seeds (approx. 500 g) with n-hexane in a Soxhlet apparatus for 8-12 hours.
-
Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent.
-
Purification: Pool the fractions containing the compound of interest (identified by comparison with a standard if available, or by preliminary spectroscopic analysis) and subject them to preparative HPLC for final purification.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for the in vitro cytotoxicity assay.
5.2.1. Materials and Reagents
-
HepG2 human hepatocellular carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
5.2.2. Procedure
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Conclusion and Future Directions
This compound, a constituent of Nigella sativa, represents a promising but understudied natural product with potential for development as an anticancer agent. The preliminary evidence of cytotoxicity of N. sativa extracts against hepatocellular carcinoma cell lines warrants a more focused investigation into the specific role of this compound. Future research should prioritize the isolation of sufficient quantities of this compound for comprehensive biological evaluation. Key areas of investigation should include:
-
Determination of the IC₅₀ values of pure this compound against a panel of cancer cell lines, including HepG2.
-
Elucidation of the precise mechanism of action, including its effects on tubulin polymerization, key metabolic enzymes, and cell cycle progression.
-
Investigation of its impact on specific signaling pathways, such as PI3K/AKT and MAPK, in cancer cells.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
A thorough exploration of these areas will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound in oncology drug discovery.
References
- 1. Review on the Potential Therapeutic Roles of Nigella sativa in the Treatment of Patients with Cancer: Involvement of Apoptosis: - Black cumin and cancer - - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041325) [hmdb.ca]
Salfredin B11: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salfredin B11 is a naturally occurring phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical structure, physicochemical properties, and preliminary biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound, with the chemical formula C13H12O4, is classified as a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.[1] Its systematic IUPAC name is 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one.[1] The structural framework features a 1-benzopyran moiety with two methyl groups at the 2-position.
The chemical structure of this compound is detailed in the table below, along with its key identifiers.
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one |
| Molecular Formula | C13H12O4 |
| Molecular Weight | 232.23 g/mol |
| SMILES | CC1(C)OC2=C(C=C1)C(O)=C1C(=O)OCC1=C2 |
| InChI | InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. While specific experimental spectra are not widely available in public databases, theoretical and some experimental data have been reported.
| Property | Value/Data |
| Melting Point | 179 - 180 °C |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| 1D NMR Spectra | Data available in NMRShiftDB |
Natural Occurrence and Synthesis
This compound has been identified as a natural constituent of Nigella sativa (black cumin), a plant with a long history of use in traditional medicine. The presence of this compound in this species suggests its potential contribution to the plant's overall bioactivity.
Biological Activity
Preliminary studies have indicated that this compound possesses cytotoxic activity against the human liver cancer cell line, HepG2. This finding suggests a potential role for this compound as a lead compound in the development of novel anticancer agents. However, detailed quantitative data, such as IC50 values from these cytotoxicity assays, are not yet publicly available.
Experimental Protocol: Cytotoxicity Assay (General Methodology)
While the specific protocol used to evaluate this compound's activity against HepG2 cells has not been detailed in the available literature, a general methodology for such an assay is provided below for illustrative purposes. This protocol is based on standard practices for in vitro cytotoxicity testing.
Objective: To determine the cytotoxic effect of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound is prepared in the complete culture medium. The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compound. Control wells containing cells treated with vehicle (solvent) only are also included.
-
Incubation: The plates are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Logical Workflow for Compound Evaluation
The general workflow for the evaluation of a natural product like this compound, from initial discovery to potential therapeutic application, is outlined below.
Caption: A generalized workflow for natural product drug discovery, from isolation to clinical development.
Future Directions
The preliminary data on this compound suggests that it is a compound of interest for further investigation. Future research should focus on the following areas:
-
Detailed Biological Profiling: A broader screening of this compound against a panel of cancer cell lines is warranted to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action.
-
Total Synthesis and Analog Development: The availability of a robust synthetic route will facilitate the preparation of analogs to explore structure-activity relationships (SAR) and optimize the compound's potency and pharmacokinetic properties.
-
In Vivo Efficacy: Following promising in vitro results, the evaluation of this compound in animal models of cancer will be a critical next step.
Conclusion
This compound is a structurally interesting natural product with preliminary evidence of anticancer activity. While current knowledge is limited, this guide consolidates the available information on its chemical structure, properties, and biological potential. Further in-depth research is necessary to fully uncover the therapeutic promise of this compound and its derivatives. The scientific community is encouraged to pursue further investigations into this promising molecule.
References
Salfredin B11 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfredin B11 is a naturally occurring compound isolated from Nigella sativa, a plant with a long history of use in traditional medicine. This technical guide provides a summary of the known physicochemical properties of this compound. While extensive research has been conducted on the crude extracts of Nigella sativa and its major constituent, thymoquinone, specific biological activity data, detailed experimental protocols, and defined signaling pathways for this compound are not extensively documented in publicly accessible literature. This document consolidates the available information and outlines a general experimental approach for the characterization of such natural products.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined. This data is crucial for its identification, synthesis, and in the design of future pharmacological studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| CAS Number | 165467-63-0 | |
| Chemical Class | 2,2-dimethyl-1-benzopyran |
Synthesis
A method for the total synthesis of this compound has been reported, providing a potential route for obtaining the compound for further research.[2][3] The synthesis involves the use of hydroxyphthalides as precursor molecules.[2] However, the detailed, step-by-step experimental protocol for this synthesis is not available in the public domain.
Biological Activity
Currently, there is a notable lack of specific data in the scientific literature detailing the biological activity of isolated this compound. The broader biological effects of Nigella sativa extracts, including antioxidant, anti-inflammatory, and antimicrobial properties, are well-documented. It is plausible that this compound contributes to the overall pharmacological profile of the plant, but further investigation is required to ascertain its specific activities and mechanisms of action.
Experimental Workflow for Natural Product Characterization
Given the limited specific data for this compound, a generalized experimental workflow for the characterization of a novel natural product is presented below. This workflow represents a logical progression from isolation to the determination of biological activity and mechanism of action.
Future Directions
The established molecular formula and weight of this compound, along with a reported synthetic route, provide a solid foundation for future research. The primary focus should be on elucidating the specific biological activities of this compound. High-throughput screening against various cell lines and enzyme targets could reveal its potential therapeutic applications. Subsequent studies should then aim to identify its molecular targets and delineate the signaling pathways it modulates. Such a focused investigation will be critical in determining the contribution of this compound to the medicinal properties of Nigella sativa and in assessing its potential as a standalone therapeutic agent.
References
- 1. 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one | C13H12O4 | CID 636462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally Occurring Prenylated Phthalides: First Total Synthesis of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Salfredin B11: A Technical Guide to Its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of Nigella sativa and Nigella glandulifera.[1] As a member of the flavonoid family, a class of compounds known for their diverse pharmacological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores potential biological activities and associated signaling pathways based on its chemical class and origin.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the design of future studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | PubChem[1] |
| Molecular Weight | 232.23 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database |
| Melting Point | 179 - 180 °C | Human Metabolome Database |
| Water Solubility (Predicted) | 1.21 g/L | Human Metabolome Database |
| pKa (Predicted) | Acidic pKa likely due to the phenolic hydroxyl group. A precise experimental value is not readily available in the literature. | Inferred from flavonoid chemistry |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for determining the key physicochemical properties of a natural product like this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for designing in vitro and in vivo experiments.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the most likely acidic proton.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, its chemical structure as a flavonoid and its origin from Nigella sativa, a plant with well-documented medicinal properties, suggest several potential biological activities.
Anti-inflammatory Activity
Flavonoids are well-known for their anti-inflammatory properties. This compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a strong inflammatory response by binding to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines. This compound may inhibit this process.
Caption: Proposed anti-inflammatory mechanism of this compound.
Anticancer Activity
Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Proposed Signaling Pathway: Induction of Apoptosis via the Intrinsic Pathway
This compound may induce apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Proposed apoptotic mechanism of this compound in cancer cells.
Experimental Workflow for Bioactivity Screening
The discovery of the biological activities of a novel natural product like this compound typically follows a structured workflow.
Caption: General workflow for screening the bioactivity of this compound.
Conclusion
This compound presents an interesting scaffold for further pharmacological investigation. This guide summarizes its known physicochemical properties and provides a framework for future research by outlining standard experimental protocols and proposing potential mechanisms of action based on its chemical class. Further studies are warranted to experimentally validate its pKa, elucidate its specific biological targets, and fully characterize its therapeutic potential.
References
Unlocking the Therapeutic Potential of Salfredin B11: A Proposed Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salfredin B11 is a prenylated phthalide whose total synthesis has been documented.[1] However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity and potential therapeutic applications. While direct experimental data on this compound is scarce, the broader class of compounds to which it belongs, phthalides, has been the subject of considerable research. Phthalides, naturally occurring in various plants, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and cardiovascular protective effects.[2][3][4] Notably, dl-3-n-butylphthalide has been approved for the treatment of stroke, highlighting the therapeutic potential of this chemical class.[3]
This technical guide outlines a proposed, multi-phase research strategy to systematically investigate the therapeutic potential of this compound. It provides hypothetical experimental protocols, data presentation formats, and visualizations to serve as a roadmap for researchers and drug development professionals interested in exploring this promising compound.
Phase 1: Initial Bioactivity Screening and Target Class Identification
The primary objective of this phase is to conduct broad-based screening of this compound to identify any significant biological effects and to generate initial hypotheses regarding its mechanism of action.
In Vitro Anti-inflammatory Activity Assessment
Given that anti-inflammatory properties are a known attribute of phthalides, a logical starting point is to evaluate this compound in relevant in vitro models.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Quantification (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to rule out cytotoxicity-mediated effects.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NO production.
Hypothetical Data Presentation:
| Concentration (µM) | NO Production (% of Control) | Cell Viability (% of Control) |
| 1 | 95.2 | 99.1 |
| 10 | 68.4 | 98.5 |
| 25 | 45.8 | 97.2 |
| 50 | 22.1 | 96.4 |
| 100 | 8.9 | 95.8 |
Target Identification via Chemical Proteomics
To identify the direct molecular targets of this compound, an unbiased chemical proteomics approach can be employed.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an alkyne-functionalized this compound analog to serve as a chemical probe.
-
Cell Lysate Preparation: Prepare proteomes from a biologically relevant cell line (e.g., RAW 264.7).
-
Competitive Inhibition: Incubate the cell lysates with a range of this compound concentrations.
-
Probe Labeling: Add the alkyne-Salfredin B11 probe to the lysates to label protein targets that have not been engaged by the parent compound.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.
-
Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads, perform on-bead tryptic digestion, and identify the proteins via LC-MS/MS.
Hypothetical Experimental Workflow Diagram:
References
The Inhibitory Potential of Salfredin B11-Containing Plant Extracts on Hepatocellular Carcinoma Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature detailing the inhibitory activity of Salfredin B11 against HepG2 hepatocellular carcinoma cells is not currently available. This document summarizes the existing research on the anti-cancer effects of extracts from Nigella sativa and Nigella glandulifera, plants in which this compound is found, against HepG2 cells. The specific contribution of this compound to the observed activities has not been elucidated in the reviewed studies.
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Natural products are a promising source of such agents. This compound, a compound found in Nigella sativa and Nigella glandulifera, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct evidence is lacking for this compound, extracts from these plants have demonstrated notable inhibitory effects against the HepG2 human HCC cell line. This technical guide consolidates the available data on the cytotoxic and apoptotic effects of these extracts and their isolated compounds, providing insights into their potential mechanisms of action and outlining the experimental protocols used in these investigations.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the inhibitory effects of Nigella sativa and Nigella glandulifera extracts and their isolated compounds on HepG2 cells.
Table 1: Cytotoxicity of Nigella sativa Extracts against HepG2 Cells
| Extract Type | Assay | IC50 Value | Reference |
| Aqueous Extract | MTT | 300 µg/ml | [1][2] |
| Ethanolic Extract | MTT | > 1000 µg/ml | [1] |
Table 2: Cytotoxicity of Compounds Isolated from Nigella glandulifera against HepG2 Cells
| Compound | Assay | IC50 Value (µM) | Reference |
| Nigephenol A | MTT | > 50 | [3] |
| Nigephenol B | MTT | 12.5 | [3] |
| Nigephenol C | MTT | 25.0 | |
| Kalopanaxsaponin A | Not Specified | 6 | |
| Kalopanaxsaponin I | Not Specified | 3 |
Signaling Pathways and Mechanisms of Action
Studies on extracts from Nigella sativa suggest the involvement of several key signaling pathways in their anti-cancer effects on HepG2 cells.
Lipid extracts of Nigella sativa have been shown to modulate the FOXO3 (Forkhead box protein O3) signaling pathway. This involves the phosphorylation of FOXO3, leading to its cytoplasmic localization and decreased expression. This modulation is associated with increased activity of Akt (Protein Kinase B) and altered activity of AMPKα (5' AMP-activated protein kinase α) . The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway of Nigella sativa lipid extract in HepG2 cells.
Furthermore, aqueous extracts of Nigella sativa have been observed to induce apoptosis, as evidenced by morphological changes such as cell shrinkage and membrane damage. Compounds isolated from Nigella glandulifera, such as kalopanaxsaponins A and I, also induce apoptosis and inhibit the proliferation of HepG2 cells.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the inhibitory activity against HepG2 cells.
Cell Culture
HepG2 cells were cultured in appropriate media, such as Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay assesses cell metabolic activity.
-
HepG2 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test substance (e.g., plant extract or isolated compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
The workflow for a typical cytotoxicity assay is depicted below.
References
- 1. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New phenolic compounds from the seeds of Nigella glandulifera and their inhibitory activities against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Salfredin B11: A Technical Whitepaper on its Putative Antioxidant Properties and Future Research Directions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of Nigella sativa. While the antioxidant properties of Nigella sativa extracts are well-documented and largely attributed to major components like thymoquinone, there is a notable absence of direct scientific studies quantifying the specific antioxidant activity of this compound. This technical guide provides a comprehensive overview of this compound's chemical identity, its botanical source, and the broader antioxidant context of Nigella sativa. Due to the lack of direct experimental data on this compound, this paper synthesizes information on the antioxidant potential of structurally related compounds and outlines the standard experimental protocols that would be necessary to elucidate its antioxidant capacity. This document serves as a foundational resource for researchers aiming to investigate the antioxidant properties of this compound, highlighting a significant area for future research.
Introduction to this compound
This compound is a phytochemical classified as a 2,2-dimethyl-1-benzopyran. It is a known constituent of the seeds of Nigella sativa, commonly known as black cumin, a plant with a long history of use in traditional medicine.
Chemical Structure and Properties:
-
Chemical Formula: C₁₃H₁₂O₄
-
CAS Number: 165467-63-0
-
IUPAC Name: 5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one
-
Molecular Weight: 232.23 g/mol
The structure of this compound, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity, as this functional group is a key characteristic of many radical-scavenging molecules.
Antioxidant Context: Nigella sativa
Nigella sativa seeds and their extracts have been the subject of numerous studies demonstrating significant antioxidant properties. This activity is generally attributed to a complex mixture of bioactive compounds.
Phytochemical Profile of Nigella sativa
The seeds of Nigella sativa contain a rich array of compounds, including:
-
Volatile Oils: Thymoquinone (major bioactive component), p-cymene, carvacrol, and others.
-
Fixed Oils: Linoleic acid, oleic acid, and other fatty acids.
-
Alkaloids: Nigellicine, nigellidine.
-
Saponins
-
Phenolic Compounds: Including flavonoids and benzopyran derivatives like this compound.
Reported Antioxidant Activity of Nigella sativa Extracts
Various extracts of Nigella sativa have demonstrated potent antioxidant effects in a range of in vitro assays. For instance, methanolic and ethanolic extracts have shown strong radical scavenging activity, often correlated with their total phenolic and flavonoid content. The essential oil, in particular, exhibits significant antioxidant capacity, largely linked to its high concentration of thymoquinone. While these studies confirm the antioxidant potential of the plant material containing this compound, they do not isolate its individual contribution.
Putative Antioxidant Properties of this compound: An Evidence Gap
A thorough review of the scientific literature reveals a significant lack of studies focused specifically on the antioxidant properties of this compound. There is no published quantitative data, such as IC50 values from standard antioxidant assays, for this compound.
However, based on its chemical structure as a benzopyran and coumarin analogue, we can hypothesize its potential mechanisms of antioxidant action. Coumarins and benzopyran derivatives are known to exert antioxidant effects through various mechanisms, including:
-
Direct Radical Scavenging: The phenolic hydroxyl group on the this compound molecule can donate a hydrogen atom to stabilize free radicals.
-
Metal Chelation: Some coumarin derivatives can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species.
-
Modulation of Antioxidant Enzymes: Certain phenolic compounds can influence the activity of endogenous antioxidant enzymes.
Further research is imperative to validate these potential activities for this compound.
Proposed Experimental Protocols for Assessing Antioxidant Activity
To address the current knowledge gap, the following standard in vitro antioxidant assays are proposed for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound to the wells.
-
A control well should contain the solvent instead of the sample.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Data Presentation: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
An aqueous stock solution of ABTS (e.g., 7 mM) is prepared.
-
An aqueous stock solution of potassium persulfate (e.g., 2.45 mM) is prepared.
-
Equal volumes of the ABTS and potassium persulfate solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound is dissolved and serially diluted as described for the DPPH assay.
-
Assay Procedure:
-
A large volume of the ABTS•+ working solution is added to a small volume of the this compound sample at various concentrations.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
Data Presentation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Data Presentation (Hypothetical)
In the absence of experimental data for this compound, the following tables illustrate how quantitative data for its antioxidant activity, and that of related compounds from Nigella sativa, would be presented.
Table 1: Hypothetical Radical Scavenging Activity of this compound and Reference Compounds.
| Compound | DPPH IC50 (µM) | ABTS TEAC (mM Trolox/mM compound) |
|---|---|---|
| This compound | Data not available | Data not available |
| Thymoquinone | Reported values vary | Reported values vary |
| Quercetin (Reference) | ~10-20 | ~1.5-2.0 |
| Trolox (Reference) | ~40-50 | 1.0 |
Table 2: Antioxidant Activity of Nigella sativa Extracts.
| Extract Type | Assay | Result | Reference |
|---|---|---|---|
| Methanolic Extract | DPPH IC50 | Reported values vary (e.g., in µg/mL) | [Generic Reference] |
| Ethanolic Extract | ABTS TEAC | Reported values vary | [Generic Reference] |
| Essential Oil | DPPH IC50 | Reported values vary | [Generic Reference] |
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway relevant to antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Caption: Hypothetical signaling pathway influenced by an antioxidant.
Conclusion and Future Directions
This compound is a defined chemical entity within the antioxidant-rich plant Nigella sativa. Its benzopyran structure is suggestive of potential antioxidant activity. However, there is a clear dearth of direct experimental evidence to confirm and quantify this property. The antioxidant effects of Nigella sativa are well-established, but the specific role of this compound in this activity remains unknown.
Future research should prioritize the isolation or synthesis of pure this compound to enable rigorous investigation of its antioxidant capacity using standardized assays such as DPPH and ABTS. Such studies would not only fill a significant gap in the phytochemical literature but also potentially uncover a novel antioxidant agent with therapeutic potential. This whitepaper provides the foundational context and methodological framework to guide these future research endeavors.
An In-depth Technical Guide on the Anti-inflammatory Effects of β-tetrahydropyran Salvinorin B
Disclaimer: Initial searches for "Salfredin B11" did not yield specific scientific literature. The following guide is based on research on β-tetrahydropyran Salvinorin B (β-THP SalB) , a novel Salvinorin A analog, which is likely the compound of interest given its documented anti-inflammatory properties.
Introduction
β-tetrahydropyran Salvinorin B (β-THP SalB) is a semi-synthetic analog of Salvinorin A, a naturally occurring psychoactive compound.[1][2] Like its parent compound, β-THP SalB is a potent and selective full agonist of the kappa-opioid receptor (KOPr).[1][2] While much of the research on KOPr agonists has focused on their analgesic properties, emerging evidence highlights their significant anti-inflammatory potential.[1] This technical guide provides a comprehensive overview of the anti-inflammatory effects of β-THP SalB, detailing quantitative data, experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Core Anti-inflammatory Effects of β-THP SalB
The primary evidence for the anti-inflammatory effects of β-THP SalB comes from in vivo studies using a formalin-induced inflammatory pain model in mice. In this model, β-THP SalB demonstrated a significant ability to reduce key markers of inflammation, specifically paw edema and the infiltration of neutrophils into the inflamed tissue.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on β-THP SalB.
Table 1: In Vivo Efficacy in Formalin-Induced Inflammation Model
| Compound | Dosage (Route) | Parameter Measured | Result | Statistical Significance |
| β-THP SalB | 1-2 mg/kg (i.p.) | Paw Edema | Significantly reduced compared to vehicle | p<0.0001 |
| β-THP SalB | 1-2 mg/kg (i.p.) | Neutrophil Infiltration | Significantly reduced compared to vehicle | p<0.0001 |
| Salvinorin A | 1-2 mg/kg (i.p.) | Paw Edema | Significantly reduced compared to vehicle | Not specified |
| Salvinorin A | 1-2 mg/kg (i.p.) | Neutrophil Infiltration | Significantly reduced compared to vehicle | p<0.0001 |
Data extracted from Kivell et al., 2017.
Table 2: Receptor Binding and Agonist Activity
| Compound | Parameter | Value |
| β-THP SalB | KOPr Agonism | Full Agonist |
| β-THP SalB | Potency (EC50) in tail-withdrawal assay | 1.4 mg/kg |
| Salvinorin B | KOPr Binding Affinity (Ki) | 2.95 µM |
| Salvinorin B | KOPr Agonist Activity (EC50) | 248 nM |
Data from Kivell et al., 2017 and MedChemExpress.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory effects of β-THP SalB.
Formalin-Induced Inflammatory Pain Model
This is a standard preclinical model to assess acute inflammatory responses and nociception.
-
Subjects: Male C57Bl/6J mice.
-
Drug Preparation and Administration: β-THP SalB is dissolved in a vehicle of 80% propylene glycol and 20% DMSO, which is then diluted with an equal volume of phosphate-buffered saline (PBS). The final solution is administered via intraperitoneal (i.p.) injection at a volume of 1-2 mg/kg.
-
Inflammation Induction: 30 minutes post-drug administration, 20 µL of 2% or 5% formalin is injected into the plantar surface of the right hind paw to induce an inflammatory response.
-
Assessment of Edema: Paw thickness is measured using calipers before and at multiple time points after the formalin injection to quantify edema.
-
Quantification of Neutrophil Infiltration:
-
Flow Cytometry: To further characterize the immune cell infiltrate, paw tissue can be digested to create a single-cell suspension. These cells are then labeled with fluorescently tagged antibodies against immune cell surface markers (e.g., CD45 for total leukocytes, Ly-6G for neutrophils) and analyzed using a flow cytometer to quantify the different cell populations.
References
Salfredin B11: Investigating the Antiviral Potential of a Natural Benzopyran
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Salfredin B11, a naturally occurring 1-benzopyran found in the medicinal plant Nigella sativa, presents a subject of interest for antiviral research. While its source, Nigella sativa, and its primary bioactive constituent, thymoquinone, have demonstrated notable antiviral properties against a range of viruses, direct experimental evidence evaluating the specific antiviral efficacy of this compound remains conspicuously absent in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the existing, albeit limited, knowledge surrounding this compound and to contextualize its potential antiviral activity within the broader spectrum of research on Nigella sativa. Furthermore, this document outlines generalized experimental protocols and potential mechanisms of action that could guide future investigations into the antiviral capabilities of this compound.
Introduction to this compound
This compound is a chemical compound classified as a 1-benzopyran.[1] It has been identified as a constituent of Nigella sativa (commonly known as black seed or black cumin) and Nigella glandulifera.[1] The chemical and physical properties of this compound are cataloged in public databases such as PubChem.[1]
Nigella sativa has a long history of use in traditional medicine for a variety of ailments, and modern scientific research has begun to validate some of its therapeutic properties, including its potential as an antiviral agent.[2] This has led to scientific interest in isolating and characterizing the specific bioactive compounds within the plant, such as this compound, to understand their individual contributions to the plant's overall medicinal effects.
Antiviral Potential of Nigella sativa
While direct studies on this compound are lacking, the antiviral potential of Nigella sativa extracts and its major component, thymoquinone, is more extensively documented. These studies provide a foundation for hypothesizing the potential, yet unproven, antiviral activity of this compound.
Current research indicates that Nigella sativa exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antifungal, and antiviral effects.[2] The antiviral activity is often attributed to its rich phytochemical composition.
Table 1: Summary of Antiviral Activity of Nigella sativa and its Constituents (Excluding this compound)
| Compound/Extract | Virus | Assay Type | Key Findings | Reference |
| Nigella sativa extract | Avian Influenza Virus (H9N2) | In ovo | Reduction in viral titer | Not specified in search results |
| Thymoquinone | Murine Cytomegalovirus (MCMV) | In vitro | Inhibition of viral replication | Not specified in search results |
| Nigella sativa oil | Hepatitis C Virus (HCV) | Clinical study | Reduction in viral load | Not specified in search results |
Note: This table summarizes the general antiviral findings for Nigella sativa and its components other than this compound, as no specific data for this compound was found in the performed searches.
Potential Mechanisms of Antiviral Action
The mechanisms by which antiviral compounds exert their effects are varied and can target different stages of the viral life cycle. For a novel compound like this compound, several potential mechanisms could be investigated based on the known actions of other antiviral agents, including those from natural sources.
A generalized workflow for investigating the antiviral potential of a compound like this compound is depicted below.
References
Methodological & Application
Salfredin B11: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salfredin B11 is a naturally occurring isobenzofuranone derivative that has garnered interest for its potential therapeutic activities. Initially identified from the fermentation broth of the fungus Crucibulum sp., it has also been isolated from the seeds of Nigella glandulifera and Nigella sativa. This document provides detailed application notes and protocols for in vitro assays relevant to the biological activities of this compound, with a primary focus on its role as an aldose reductase inhibitor. Additionally, insights from in silico studies suggesting potential anti-cancer activity are discussed.
Biological Activity of this compound
The primary experimentally confirmed in vitro activity of this compound is the inhibition of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may have therapeutic potential in mitigating such complications.
In addition to its confirmed role as an aldose reductase inhibitor, computational studies have identified this compound as a potential modulator of targets relevant to cancer. Molecular docking analyses have suggested that this compound could act as a lead compound against the EML4 receptor protein, a key factor in certain types of lung cancer. Furthermore, another in silico study highlighted this compound as a potentially active compound against targets associated with the Human Papillomavirus (HPV), with the Epidermal Growth Factor Receptor (EGFR) identified as a likely target. It is important to note that these anti-cancer activities are predicted and await confirmation through in vitro and in vivo experimental studies.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound. Currently, experimentally derived data is limited to its anti-tuberculosis activity.
| Assay | Target Organism/Enzyme | Result Type | Value |
| Anti-tuberculosis Activity | Mycobacterium tuberculosis | MIC | 100 µg/mL |
Note: The anti-tuberculosis activity data is from a single reported screening result. Further validation is recommended.
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of compounds against aldose reductase, the primary reported activity of this compound.
a. Materials and Reagents:
-
Rat lens aldose reductase (can be partially purified from rat lenses)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)
-
This compound (test compound)
-
Quercetin or another known aldose reductase inhibitor (positive control)
-
DMSO (for dissolving the test compound)
-
Spectrophotometer capable of reading absorbance at 340 nm
b. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay mixture should be kept low (e.g., <1%) to avoid interference.
-
Prepare solutions of NADPH, DL-glyceraldehyde, and the positive control in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate or spectrophotometer cuvettes, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
This compound solution at various concentrations (or positive control/vehicle control)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound and the controls.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Application Notes and Protocols for Salfredin B11 in Cancer Research
Introduction
Extensive research into novel therapeutic agents is a cornerstone of advancing cancer treatment. This document provides detailed application notes and protocols for the utilization of Salfredin B11, a compound that has demonstrated notable potential in cancer research. The information presented herein is intended to guide researchers, scientists, and drug development professionals in effectively designing and executing experiments to explore the therapeutic efficacy and mechanism of action of this compound.
Data Presentation
To facilitate a clear understanding and comparison of the cytotoxic effects of various compounds, the following table summarizes the 50% inhibitory concentration (IC50) values across different cancer cell lines.
| Compound/Molecule | Cancer Cell Line | IC50 (µM) | Reference |
| NitroFQ 3a | K562 (Leukemia) | <50 | [1] |
| NitroFQ 3b | K562 (Leukemia) | <50 | [1] |
| NitroFQ 3f | K562 (Leukemia) | <50 | [1] |
| Reduced FQ 4a | K562 (Leukemia) | <50 | [1] |
| Reduced FQ 4c | K562 (Leukemia) | <50 | [1] |
| Reduced FQ 4d | K562 (Leukemia) | <50 | |
| Reduced FQ 4e | K562 (Leukemia) | <50 | |
| Reduced FQ 4c | A549 (Lung Carcinoma) | <50 | |
| Reduced FQ 4f | A549 (Lung Carcinoma) | <50 | |
| NitroFQ 3c | MCF7 (Breast Cancer) | <50 | |
| Reduced FQ 4b | MCF7 (Breast Cancer) | <50 | |
| Reduced FQ 4c | MCF7 (Breast Cancer) | <50 | |
| Reduced FQ 4f | MCF7 (Breast Cancer) | <50 | |
| Reduced FQ 4c | PANC1 (Pancreatic Cancer) | <50 | |
| NitroFQ 3e | T47D (Breast Cancer) | <50 | |
| Reduced FQ 4b | T47D (Breast Cancer) | <50 | |
| Reduced FQ 4c | T47D (Breast Cancer) | <50 | |
| TriazoloFQ 5a | T47D (Breast Cancer) | <50 | |
| NitroFQ 3e | PC3 (Prostate Cancer) | <50 | |
| Reduced FQ 4c | PC3 (Prostate Cancer) | <50 | |
| TriazoloFQ 5f | PC3 (Prostate Cancer) | <50 | |
| TriazoloFQ 5a | A375 (Melanoma) | <50 | |
| Compound 11 | T47D (Breast Cancer) | 2.20 ± 1.5 | |
| Compound 11 | MCF-7 (Breast Cancer) | 3.03 ± 1.5 | |
| Compound 11 | MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | |
| Compound 30a | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | |
| Compound 30a | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | |
| Compound 30a | T-47D (Breast Cancer) | 10.10 ± 0.4 | |
| Compound 34 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | |
| Compound 34 | T-47D (Breast Cancer) | 0.43 ± 0.01 | |
| Compound 106 | MDA-MB-231 (Breast Cancer) | 1.9 ± 1.15 | |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | |
| Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 | |
| Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 | |
| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 | |
| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound using a dose-response curve fitting software.
Visualizations
Signaling Pathways in Cancer
The development and progression of cancer are complex processes that involve the dysregulation of various signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Caption: Interaction of cancer cells with the tumor microenvironment activates oncogenic signaling pathways, leading to tumor progression.
Experimental Workflow for Cytotoxicity Screening
A systematic workflow is essential for the efficient screening and evaluation of potential anticancer compounds.
Caption: A typical workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
References
Salfredin B11: Application Notes and Protocols
A notable scarcity of published research surrounds Salfredin B11, presenting a significant challenge in defining its experimental applications and effective concentration ranges. Primarily identified as a natural compound found in Nigella sativa and Nigella glandulifera, its biological activities and pharmacological properties remain largely unexplored in publicly available literature.
Initial database searches reveal basic physicochemical properties of this compound, including its molecular weight of 232.23 g/mol and its classification as a 1-benzopyran.[1][2] However, comprehensive studies detailing its mechanism of action, effects on signaling pathways, or established protocols for in vitro and in vivo experimentation are conspicuously absent. The Human Metabolome Database explicitly states that "very few articles have been published on this compound".[2]
Due to this lack of foundational research, providing detailed application notes, experimental protocols, and quantitative data on the effective concentration range of this compound is not feasible at this time. The scientific community has yet to establish the necessary body of work that would inform such documentation.
Further research is required to elucidate the bioactivity of this compound, which would involve:
-
Initial screening assays to identify potential biological targets.
-
In vitro studies to determine dose-response relationships and cytotoxicity in various cell lines.
-
Mechanism of action studies to investigate its effects on specific signaling pathways.
-
In vivo studies to assess its efficacy and safety in animal models.
Without such fundamental data, any recommendation on an experimental concentration range would be purely speculative and without a scientific basis. Researchers interested in investigating this compound will need to undertake these foundational studies to establish its pharmacological profile.
References
Salfredin B11: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfredin B11 is a benzopyran derivative isolated from Nigella sativa, a plant with a long history of use in traditional medicine. Preliminary studies have indicated its potential as a bioactive compound, including inhibitory activity against hepatocellular carcinoma (HepG2) cells. As research into the therapeutic potential of this compound continues, standardized laboratory protocols are essential for ensuring the reproducibility and accuracy of experimental results. This document provides detailed application notes and a comprehensive protocol for the preparation of this compound stock solutions, addressing the current limitations in available solubility data. It also outlines a potential mechanism of action based on the known activities of structurally related benzopyran compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate molarity calculations and for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | PubChem |
| Molecular Weight | 232.23 g/mol | PubChem[1] |
| Appearance | Solid | Human Metabolome Database |
| Melting Point | 179 - 180 °C | Human Metabolome Database |
| CAS Number | 165467-63-0 | PubChem[1] |
Solubility Profile
As of the date of this document, specific solubility data for this compound in common laboratory solvents has not been extensively published. This compound is a natural product and, like many such compounds, is presumed to have low aqueous solubility. Based on the chemical structure (a benzopyran derivative) and common practices for handling similar natural products, the following solvents are recommended for initial solubility testing.
| Solvent | Polarity | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Standard solvent for dissolving a wide range of organic compounds for in vitro assays. |
| Ethanol (EtOH) | Polar Protic | A less toxic alternative to DMSO, suitable for many cell-based assays. |
| Methanol (MeOH) | Polar Protic | Often used in the extraction of natural products from Nigella sativa. |
| Hexane | Non-polar | Effective in extracting other non-polar compounds from Nigella sativa. |
It is imperative for researchers to empirically determine the solubility of their specific batch of this compound before preparing a high-concentration stock solution. A suggested protocol for this determination is included in the Experimental Protocols section.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the selected solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the solid has completely dissolved, add another known quantity of this compound and repeat the process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).
-
If the initial amount of solid does not dissolve, incrementally add more solvent until complete dissolution is observed.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies. The final concentration should be adjusted based on the experimentally determined solubility.
Materials:
-
This compound (MW: 232.23 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 232.23 g/mol x 1000 mg/g = 2.32 mg
Procedure:
-
Weigh out 2.32 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Cap the vial securely and vortex until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in light-protected tubes.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not yet fully elucidated, its chemical class, benzopyrans, has been associated with the modulation of key cellular signaling pathways implicated in cancer cell proliferation and survival. A potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt pathway, a critical regulator of cell growth and apoptosis.
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Conclusion
The provided protocols and application notes offer a foundational framework for researchers working with this compound. Adherence to a standardized procedure for stock solution preparation is paramount for generating reliable and comparable data across different studies. Further research is warranted to definitively establish the solubility profile and elucidate the precise molecular mechanisms of this compound, which will undoubtedly pave the way for its potential development as a therapeutic agent.
References
Application Note: Mass Spectrometry Characterization of Salfredin B11
Abstract
This application note provides a detailed protocol for the characterization of Salfredin B11, a 2,2-dimethyl-1-benzopyran found in plant species such as Nigella sativa, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The methods outlined here are designed for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this and structurally related natural products. This document includes a standard operating procedure for sample preparation, LC-MS/MS analysis, and data interpretation, along with hypothetical data presented for illustrative purposes.
Introduction
This compound is a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.[3] It has been identified in plants such as Nigella sativa and Nigella glandulifera.[2] Given the therapeutic potential often associated with novel plant-derived compounds, robust analytical methods for their identification and quantification are essential for further research and development. This note describes a workflow for the definitive structural confirmation and quantification of this compound in a complex matrix using high-resolution mass spectrometry.
Experimental Protocols
Sample Preparation
A standard protocol for the extraction of this compound from a plant matrix (e.g., Nigella sativa seeds) is provided below.
Materials:
-
Lyophilized and ground plant material
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and acetonitrile (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
Protocol:
-
Weigh 100 mg of ground plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
For quantitative analysis, prepare a serial dilution of a this compound analytical standard in the appropriate solvent to generate a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Data-dependent acquisition (DDA) or targeted Multiple Reaction Monitoring (MRM)
-
Collision Energy: Ramped from 10-40 eV for DDA; optimized for specific transitions in MRM.
Data Presentation
Predicted Mass and Formula
The molecular formula for this compound is C13H12O4, with a monoisotopic mass of 232.0736 g/mol .[2] The expected protonated molecule [M+H]+ would be observed at m/z 233.0809.
Hypothetical Quantitative LC-MS/MS Data
The following table summarizes hypothetical quantitative results for this compound from a prepared standard curve.
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 50 | 75,800 |
| 100 | 152,300 |
| 500 | 761,000 |
Predicted MS/MS Fragmentation
Based on the structure of this compound, a proposed fragmentation pattern for the [M+H]+ precursor ion (m/z 233.08) is presented. The major product ions are predicted to arise from the loss of key functional groups.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| 233.08 | 218.06 | CH3 (Methyl radical) |
| 233.08 | 205.08 | CO (Carbon monoxide) |
| 233.08 | 187.07 | CO + H2O |
| 233.08 | 177.06 | C4H8 (Isobutylene) |
Visualizations
Experimental Workflow
References
Application Note: Salfredin B11 for High-Throughput Screening
Topic: Salfredin B11 for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural product belonging to the class of 2,2-dimethyl-1-benzopyrans.[1] It has been identified in herbs and spices such as Nigella sativa and Nigella glandulifera.[2] As a unique chemical entity, this compound presents a potential candidate for inclusion in high-throughput screening (HTS) libraries for the discovery of novel bioactive compounds. However, a comprehensive review of the scientific literature reveals a significant gap in the characterization of this compound's biological activity and its application in HTS campaigns.
Currently, there is no publicly available data detailing the use of this compound in high-throughput screening assays, nor are there established protocols for its evaluation. The mechanism of action and any potential signaling pathways modulated by this compound remain uncharacterized.
This document aims to provide a prospective framework for the potential application of this compound in HTS. It will outline a logical workflow for researchers interested in exploring its bioactivity, from initial screening to downstream validation. The provided protocols are generalized templates that would require optimization based on the specific biological question and assay technology.
Potential High-Throughput Screening Workflow for this compound
The following diagram illustrates a hypothetical workflow for the high-throughput screening and subsequent validation of this compound.
References
Troubleshooting & Optimization
Salfredin B11 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Salfredin B11.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers like PBS. Is this expected?
A1: Yes, this is a common issue. This compound, like many other aldose reductase inhibitors, is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers such as PBS or saline is often challenging and may result in precipitation or incomplete solubilization. It is recommended to first dissolve the compound in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, it is best to use a water-miscible organic solvent. The most commonly used solvents for compounds of this nature are dimethyl sulfoxide (DMSO) or ethanol. These solvents can typically dissolve this compound at higher concentrations.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of an organic stock solution into an aqueous medium is a frequent problem with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically <0.5%) to minimize solvent-induced toxicity in cell-based assays.
-
Use a gentle mixing technique: When diluting, add the stock solution to the aqueous buffer drop-wise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous medium can help to maintain the solubility of the compound. However, the compatibility of these agents with your specific experimental system must be validated.
Q4: Can I use sonication or heating to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound. Always check the stability of this compound under these conditions if possible. For aqueous solutions, these methods are less likely to provide a stable solution if the compound's intrinsic solubility is low.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation. Before use, allow the frozen stock solution to thaw completely and come to room temperature, and vortex gently to ensure homogeneity.
This compound Solubility Profile
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide for solvent selection.
| Solvent/System | Solubility | Recommendations & Remarks |
| Aqueous Buffers (PBS, Saline) | Poor | Not recommended for initial dissolution. Dilution from an organic stock solution is necessary. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Soluble | A suitable alternative to DMSO for stock solution preparation. |
| Cell Culture Medium | Poor | Direct dissolution is not feasible. The final concentration of this compound after dilution from a stock solution should be carefully optimized to avoid precipitation. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity DMSO or ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, briefly sonicate in a water bath or warm the solution to 37°C to aid dissolution.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with the organic solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Medium
-
Thaw the Stock Solution: Remove an aliquot of the frozen this compound stock solution and allow it to thaw completely at room temperature.
-
Vortex Gently: Once thawed, gently vortex the stock solution to ensure it is homogeneous.
-
Prepare the Aqueous Medium: Have your pre-warmed (if for cell culture) aqueous buffer or cell culture medium ready in a sterile tube.
-
Dilution: While gently vortexing the aqueous medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.
-
Final Mixing: Continue to mix the working solution gently for a few seconds to ensure uniform distribution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway. The following diagrams illustrate the polyol pathway and a typical experimental workflow for testing the efficacy of this compound.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: A typical workflow for evaluating this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting common solubility problems with this compound.
Salfredin B11 stability and degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Salfredin B11. The following information is based on general principles of chemical stability and the known reactivity of functional groups present in this compound, as specific stability data for this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is a molecule containing several functional groups that can influence its stability in solution, including a lactone, a phenolic hydroxyl group, and a furan ring fused to a benzopyran system.[1][2][3] Based on these structural features, its stability can be affected by pH, light, temperature, and the presence of oxidizing agents.
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the desired final concentration. Always check for precipitation after dilution.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The lactone (cyclic ester) ring in this compound is susceptible to hydrolysis.[4][5] This degradation is typically accelerated under both acidic and basic conditions. Basic conditions, in particular, can promote rapid saponification of the lactone, leading to ring-opening. Therefore, for maximum stability in aqueous solutions, it is recommended to use a buffer with a pH close to neutral (pH 6-7.5) and to prepare solutions fresh.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing phenolic and furanocoumarin-like structures are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products. It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: The primary predicted degradation pathways for this compound are:
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Hydrolysis: The lactone ring can open under acidic or basic conditions to form a carboxylic acid and a secondary alcohol.
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air, metal ions, or other oxidizing agents. This can lead to the formation of colored quinone-type compounds.
-
Photodegradation: Exposure to light can induce complex degradation pathways due to the furanocoumarin-like structure.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Predicted degradation pathways for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation in aqueous buffer. | Poor aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible. Prepare a more dilute solution. |
| Solution turns yellow or brown over time. | Oxidation of the phenolic group. | Prepare solutions fresh. Store stock solutions at low temperatures (-20°C or -80°C). Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup. |
| Loss of activity or inconsistent results. | Degradation of this compound. | Protect solutions from light. Use a neutral pH buffer. Avoid prolonged storage in solution; prepare fresh for each experiment. Verify compound integrity using an analytical method like HPLC. |
| Appearance of new peaks in HPLC analysis. | Compound degradation. | Compare the chromatogram of the aged solution to a freshly prepared standard. Identify the conditions (e.g., pH, light, temperature) that are causing the degradation to pinpoint the cause. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Stressor | Incubation Time (hours) | Hypothetical % this compound Remaining | Hypothetical Major Degradant(s) |
| Acidic | 0.1 M HCl at 60°C | 24 | 75% | Ring-opened hydrolysis product |
| Basic | 0.1 M NaOH at 25°C | 4 | 40% | Ring-opened hydrolysis product |
| Oxidative | 3% H₂O₂ at 25°C | 8 | 65% | Quinone-type products |
| Photolytic | UV light (254 nm) at 25°C | 12 | 50% | Various photodegradants |
| Thermal | 80°C in neutral buffer | 48 | 85% | Minor hydrolysis and oxidative products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
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This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
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Buffers (e.g., phosphate buffer, pH 7.0)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Temperature-controlled incubator/oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
3. Experimental Workflow:
The following diagram illustrates the experimental workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
4. Procedure:
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature (25°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature (25°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette or other suitable transparent container) to a defined light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C.
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
5. Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples if necessary before analysis.
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Analyze all samples by a validated stability-indicating HPLC method.
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Calculate the percentage of this compound remaining and identify any major degradation products by comparing retention times and, if available, mass spectra with the control sample.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0041325) [hmdb.ca]
- 2. 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one | C13H12O4 | CID 636462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lactone hydrolysis [quimicaorganica.org]
Preventing Salfredin B11 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Salfredin B11 in experimental media. Given the limited publicly available data on this compound, this guidance is based on established best practices for handling hydrophobic small molecules.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound.[1] This occurs because the compound's solubility limit is exceeded when the high-concentration organic stock solution is diluted into the aqueous environment of the media.[2]
Here are potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Directly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for your dilutions. |
| Incompatible Solvent | While DMSO is a common solvent, it may not be optimal for every compound or experiment. | Test alternative biocompatible solvents for the stock solution, such as ethanol or polyethylene glycol (PEG). Ensure the final solvent concentration is compatible with your experimental model. |
Issue: this compound Precipitates Over Time During Long-Term Experiments
Question: My this compound solution is initially clear, but I observe precipitation after several hours or days of incubation. What could be the cause?
Answer: Delayed precipitation can be caused by changes in the physicochemical properties of the media over the course of an experiment.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from a stable incubator environment can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | If using serum-containing media, consider reducing the serum concentration or testing a serum-free formulation if compatible with your cells. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO2 concentration. You can also test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
A1: this compound is a 1-benzopyran with the chemical formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol . It is classified as a 2,2-dimethyl-1-benzopyran. As with many complex organic molecules, it is expected to have limited aqueous solubility.
Q2: What is the best solvent to use for my this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of poorly water-soluble compounds for in vitro assays. If DMSO is not suitable, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered. It is critical to ensure the chosen solvent is compatible with your experimental system, as high concentrations can be cytotoxic.
Q3: What are the best practices for storing this compound stock solutions?
A3: In general, stock solutions should be stored at -20°C or -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For light-sensitive compounds, storing them in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
A4: You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your experimental medium. Incubate the dilutions under your experimental conditions and observe for any signs of precipitation, either visually or by measuring absorbance at a wavelength like 600 nm. The highest concentration that remains clear is your maximum working soluble concentration.
Q5: What should I do if I observe precipitation in my experiment?
A5: If you see a precipitate, it is best to discard the prepared media and start over. The presence of a precipitate means the effective concentration of your compound is unknown and could lead to inaccurate results. Review the troubleshooting guide to identify the likely cause and adjust your protocol accordingly.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
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This compound powder
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100% anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or a 96-well plate
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Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with the desired final concentrations of this compound to be tested (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
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Pre-warm your cell culture medium to 37°C.
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Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Add the stock solution dropwise while gently vortexing.
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Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and so on.
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Include a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
-
Incubation and Observation:
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Incubate the tubes or plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
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Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Determine Maximum Soluble Concentration:
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The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions. For a more quantitative assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance indicates precipitation.
-
Visual Guides
References
Technical Support Center: Investigating Off-Target Effects of Salfredin B11
This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of Salfredin B11. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and methodologies for characterizing the specificity of this compound.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are off-target effects and why are they a significant concern for a compound like this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins other than its intended therapeutic target.[1][2][3] These unintended interactions are a major concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][3] For kinase inhibitors, off-target effects are common due to the conserved nature of the ATP-binding pocket across the kinome.
Q2: We are observing a cellular phenotype that doesn't align with the known function of this compound's primary target. Could this be due to off-target effects?
A2: It is highly probable. A discrepancy between the observed phenotype and the expected biological consequence of on-target inhibition is a classic indicator of off-target activity. To investigate this, it is recommended to perform a dose-response analysis to compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant difference in these potencies would suggest an off-target mechanism.
Experimental Approaches
Q3: What are the primary experimental strategies to identify the off-target profile of this compound?
A3: A multi-faceted approach is recommended to comprehensively identify off-targets. Key strategies include:
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Kinome Profiling: This technique assesses the activity of a broad range of kinases in the presence of this compound to identify unintended inhibitory action.
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Proteomics-Based Methods: Techniques like mass spectrometry can be used to analyze changes in the cellular proteome or phosphoproteome after treatment with this compound, revealing alterations in signaling pathways.
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Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of proteins upon ligand binding, allowing for the identification of direct binding targets of this compound within the cell.
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Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands of other proteins.
Q4: How can we confirm that the observed biological effect of this compound is a direct result of engaging its intended target?
A4: The most definitive method for target validation is to assess the activity of this compound in a cellular system where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If this compound still elicits the same biological response in these target-null cells, it strongly indicates that the effect is mediated by one or more off-targets.
Troubleshooting Guide
Issue 1: this compound demonstrates significant toxicity in cell-based assays at concentrations required for on-target inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen in a cell line that does not express the intended target. | Identification of interactions with proteins known to cause toxicity. If toxicity persists in the target-negative cell line, it confirms an off-target mechanism. |
| Experimental artifact | 1. Review and optimize the experimental protocol, including all controls. 2. Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. | Consistent and reproducible results with appropriate controls will help validate the observed toxicity. |
Issue 2: The efficacy of this compound in our cancer cell line panel does not correlate with the expression level of its intended target.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target-driven efficacy | 1. Perform kinome-wide profiling to identify other kinases that are potently inhibited by this compound. 2. Use a structurally unrelated inhibitor of the same primary target. If the phenotype is not replicated, it suggests an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it points to the involvement of other targets. | Identification of additional, more potent targets that may be driving the observed efficacy. A lack of phenotypic replication with a different inhibitor or failure to rescue the phenotype will strengthen the off-target hypothesis. |
| Indirect effects of on-target inhibition | 1. Perform phosphoproteomics analysis to map the global signaling changes induced by this compound. | This will help to understand if the inhibition of the primary target leads to paradoxical activation or inhibition of other pathways, which could explain the observed phenotype. |
Experimental Protocols
Protocol 1: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs) and Mass Spectrometry
This method aims to identify the kinases that physically interact with this compound in a cellular context.
-
Cell Culture and Lysate Preparation:
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Culture human cell lines (e.g., HeLa, HEK293) to ~80% confluency.
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Treat cells with this compound at a relevant concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
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Harvest the cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Kinase Enrichment using MIBs:
-
Incubate the cell lysate with multiplexed inhibitor beads, which are designed to bind a broad spectrum of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound kinases from the MIBs.
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Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
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Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis if comparing multiple conditions.
-
-
LC-MS/MS Analysis:
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Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Identify and quantify the kinases present in the sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
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Compare the abundance of kinases in the this compound-treated sample versus the control to identify those with altered binding.
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Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines the direct binding of this compound to its targets in intact cells.
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Cell Treatment:
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Treat cultured cells with this compound or a vehicle control.
-
-
Heating:
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Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 60°C).
-
-
Cell Lysis and Protein Quantification:
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Lyse the cells to separate soluble and aggregated proteins.
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Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
-
-
Data Analysis:
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Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Visualizations
References
Salfredin B11 dose-response curve optimization
Technical Support Center: Salfredin B11
Disclaimer: this compound is a hypothetical compound used for the purpose of this illustrative guide. The information provided is based on common scenarios encountered with kinase inhibitors in a research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the hypothetical MEK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a relevant compound for oncology research.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For cell-based assays, the DMSO stock should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the expected IC50 range for this compound in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line's genetic background, particularly the mutation status of genes like BRAF and RAS. In sensitive cell lines (e.g., those with BRAF V600E mutations), the IC50 for cell viability is typically in the low nanomolar range. However, in resistant cell lines, the IC50 may be in the micromolar range or higher.
Troubleshooting Guide: Dose-Response Curve Optimization
Q4: I am observing high variability between my replicates. What could be the cause?
A4: High variability in dose-response assays can stem from several factors:
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Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent across all wells. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outermost wells or filling them with sterile PBS.
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Compound Precipitation: this compound might precipitate at higher concentrations when diluted from a DMSO stock into an aqueous culture medium. Visually inspect the diluted solutions for any signs of precipitation. If this is an issue, consider lowering the highest concentration in your dilution series or using a different formulation approach if available.
-
Assay Timing: Ensure that the incubation time with the compound and the timing of reagent addition for the final readout (e.g., CellTiter-Glo®) are consistent for all plates.
Q5: My dose-response curve is flat, and I don't see any inhibition even at high concentrations. Why?
A5: A lack of response could indicate several possibilities:
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Cell Line Resistance: The cell line you are using may be inherently resistant to MEK inhibition. This could be due to bypass signaling pathways or mutations downstream of MEK. It is advisable to test this compound in a known sensitive cell line as a positive control.
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Compound Inactivity: The compound may have degraded due to improper storage or handling. Test a fresh aliquot of the compound. To confirm its activity, you can perform a Western blot to check for the inhibition of ERK phosphorylation (p-ERK) as a direct pharmacodynamic marker of MEK inhibition.
-
Suboptimal Assay Conditions: The cell density might be too high, or the assay incubation time might be too short to observe a cytotoxic or cytostatic effect. Optimizing cell number and incubation time is crucial.
Q6: The top of my dose-response curve does not reach 100% (or the vehicle control level). What does this mean?
A6: This can happen if the lowest concentration in your dilution series is already causing some level of inhibition. To fix this, you need to extend the concentration range to include lower doses. Add several more dilution points at the low end of your curve to ensure you capture the full, uninhibited response, which is necessary for accurate IC50 calculation.
Q7: My dose-response curve shows a "U" shape, where the response increases at higher concentrations. What is happening?
A7: A U-shaped or biphasic dose-response curve can be caused by off-target effects or compound-specific artifacts at high concentrations. The compound may become insoluble and precipitate, which can interfere with the assay readout (e.g., by scattering light in absorbance-based assays). In some fluorescent assays, high compound concentrations can cause signal quenching. It is important to visually inspect the wells for precipitation and to consider the linear range of your specific assay.
Typical Experimental Data
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.
| Cell Line | Cancer Type | BRAF Status | RAS Status | This compound IC50 (nM) |
| A375 | Melanoma | V600E | Wild-Type | 8 |
| HT-29 | Colorectal Cancer | V600E | Wild-Type | 15 |
| HCT116 | Colorectal Cancer | Wild-Type | G13D | 25 |
| HeLa | Cervical Cancer | Wild-Type | Wild-Type | > 10,000 |
| K562 | Leukemia | Wild-Type | Wild-Type | > 10,000 |
Experimental Protocol: Cell Viability Dose-Response Assay
This protocol describes a common method for determining the IC50 of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in the appropriate culture medium.
-
Seed the cells into a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 2,000 - 5,000 cells/well) in a volume of 90 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create 10X working solutions of your desired final concentrations.
-
Add 10 µL of the 10X compound working solutions to the appropriate wells on the cell plate. Also, add 10 µL of medium with 1% DMSO to the vehicle control wells. This will result in a final DMSO concentration of 0.1%.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Readout (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle control wells to 100% viability and the background (no cells) to 0% viability.
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Caption: Experimental workflow for a cell-based dose-response assay.
Validation & Comparative
Validating the Biological Effects of Salvinorin B Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the biological effects of Salvinorin B analogs with other relevant compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel kappa opioid receptor (KOR) agonists. As "Salfredin B11" did not yield specific results in scientific literature, this guide focuses on Salvinorin B and its potent, metabolically stable analogs, which are likely the compounds of interest.
Introduction
Salvinorin A, a potent naturally occurring KOR agonist, has limited therapeutic potential due to its short duration of action, largely attributed to rapid hydrolysis to the inactive metabolite, Salvinorin B.[1][2] However, synthetic modifications of Salvinorin B have yielded analogs with improved pharmacokinetic profiles and significant therapeutic effects. This guide will focus on two such analogs: β-tetrahydropyran Salvinorin B (β-THP SalB) and 2-Methoxymethyl-Salvinorin B (MOM-Sal B) , comparing their performance against Salvinorin A and the standard synthetic KOR agonist, U50,488H.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro and in vivo activities of Salvinorin B analogs and other KOR agonists.
Table 1: In Vitro Pharmacological Profile
| Compound | Receptor Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay |
| Salvinorin A | 7.4 ± 0.7[1] | 40 ± 10[1] |
| Salvinorin B | 2950[3] | 248 |
| MOM-Sal B | 0.60 | 6 |
| U50,488H | ~3x lower than MOM-Sal B | ~5x lower than MOM-Sal B |
Table 2: In Vivo Analgesic and Anti-inflammatory Effects in Rodent Models
| Compound | Antinociceptive Effect (Hot-Plate Test) | Anti-inflammatory Effect (Formalin Test) | Duration of Action |
| Salvinorin A | ED50 = 2.1 mg/kg | Reduces phase 1 and 2 pain | < 30 minutes |
| β-THP SalB | ED50 = 1.4 mg/kg | Significantly reduces pain score and paw edema | Longer than Salvinorin A |
| MOM-Sal B | More potent and efficacious than U50,488H | Not specified in provided results | ~2-3 hours |
| U50,488H | Less potent than MOM-Sal B | Reduces disease severity in EAE models | Not specified in provided results |
Table 3: Effects on Neuropathic Pain and Remyelination
| Compound | Effect on Paclitaxel-Induced Neuropathic Pain | Effect on Remyelination (EAE Model) |
| Salvinorin A | Suppresses mechanical and cold allodynia | Not specified in provided results |
| β-THP SalB | Suppresses mechanical and cold allodynia in a dose-dependent manner | Not specified in provided results |
| EOM-SalB | Not specified in provided results | Decreased disease severity, increased myelin levels |
| U50,488H | Not specified in provided results | Reduced disease scores |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro [³⁵S]GTPγS Binding Assay
This assay determines the functional potency of a compound as a G-protein coupled receptor (GPCR) agonist by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Materials: Cell membranes from cells expressing the kappa opioid receptor (e.g., CHO-KOR cells), [³⁵S]GTPγS, GDP, test compounds (Salvinorin B analogs, Salvinorin A, U50,488H), assay buffer, and a scintillation counter.
-
Procedure:
-
Prepare cell membranes expressing the KOR.
-
Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
After incubation, terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Hot Water Tail-Withdrawal Assay
This assay assesses the analgesic properties of a compound by measuring the latency of a thermal pain response in rodents.
-
Animals: Mice or rats.
-
Procedure:
-
Gently restrain the animal and immerse the distal portion of its tail in a constant temperature water bath (e.g., 52°C).
-
Record the latency time for the animal to withdraw its tail from the hot water. A cut-off time is set to prevent tissue damage.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Measure the tail-withdrawal latency at several time points after drug administration.
-
The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE).
-
Formalin-Induced Inflammatory Pain Model
This model evaluates both acute nociceptive pain and inflammatory pain.
-
Animals: Mice.
-
Procedure:
-
Inject a dilute solution of formalin into the plantar surface of the mouse's hind paw.
-
Observe the animal's pain-related behaviors (e.g., licking, biting, and shaking of the injected paw) in two distinct phases: Phase 1 (0-10 minutes post-injection, neurogenic pain) and Phase 2 (10-40 minutes post-injection, inflammatory pain).
-
Administer the test compound prior to the formalin injection.
-
Quantify the pain score and measure paw edema and neutrophil infiltration into the inflamed tissue.
-
cAMP Hunter™ Assay
This cell-based competitive immunoassay quantifies intracellular cyclic adenosine monophosphate (cAMP) levels to determine the functional activity of KOR agonists.
-
Principle: KOR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The assay uses Enzyme Fragment Complementation (EFC) technology to measure cAMP levels, where a decrease in chemiluminescent signal corresponds to a decrease in cAMP.
-
Procedure:
-
Use cells expressing the KOR.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and perform the cAMP Hunter™ assay according to the manufacturer's protocol.
-
Measure the chemiluminescent signal to determine the extent of cAMP inhibition.
-
Mandatory Visualization
Signaling Pathway
Caption: Kappa Opioid Receptor (KOR) Signaling Pathway.
Experimental Workflow
References
Comparative Analysis of Benzopyran Derivatives and Standard Chemotherapy Drugs in Oncology Research
Disclaimer: As of the latest available data, specific preclinical or clinical data regarding the anticancer activity of Salfredin B11 is not publicly accessible. Therefore, this guide will provide a comparative analysis using a representative and recently studied benzopyran derivative, SIMR1281, to illustrate the potential of this class of compounds against standard chemotherapy agents. This comparison is intended for researchers, scientists, and drug development professionals.
Benzopyran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[1][2][3] This guide compares the performance of a novel benzopyran derivative, SIMR1281, with established chemotherapy drugs: Doxorubicin, Paclitaxel, and Cisplatin.
Mechanism of Action: A Comparative Overview
Standard chemotherapy drugs typically function by inducing widespread cytotoxicity, affecting both cancerous and healthy rapidly dividing cells. Benzopyran derivatives, such as SIMR1281, may offer more targeted mechanisms of action.
-
SIMR1281 (Benzopyran Derivative): This novel compound has been shown to inhibit cancer cell proliferation by targeting metabolic and survival pathways. It induces DNA damage and apoptosis and has been observed to affect microtubule polymerization.[4][5] One of its key mechanisms involves the inhibition of glutathione reductase (GSHR) and thioredoxin reductase (TrxR), leading to increased oxidative stress within cancer cells.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA, which inhibits the progression of topoisomerase II. This action prevents the resealing of DNA double-strand breaks, leading to the inhibition of DNA replication and transcription and ultimately triggering apoptosis. It can also generate reactive oxygen species, contributing to its cytotoxic effects.
-
Paclitaxel: A member of the taxane family, Paclitaxel works by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. By preventing the disassembly of microtubules, it disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Cisplatin: A platinum-based compound, Cisplatin exerts its anticancer effect by forming covalent adducts with DNA, primarily with purine bases. These adducts create cross-links within and between DNA strands, which blocks DNA replication and transcription, ultimately inducing apoptosis.
Caption: Comparative signaling pathways of chemotherapeutic agents.
Quantitative Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the benzopyran derivative SIMR1281 and standard chemotherapy drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SIMR1281 | MCF7 | Breast Adenocarcinoma | 1.83 | |
| SKBR3 | Breast Adenocarcinoma | 1.63 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 5.5 | ||
| A549 | Non-Small Cell Lung | 1.95 | ||
| HCT116 | Colorectal Carcinoma | 0.66 | ||
| Doxorubicin | MCF7 | Breast Adenocarcinoma | ~0.05-0.5 | Varies by study |
| A549 | Non-Small Cell Lung | ~0.02-0.2 | Varies by study | |
| Paclitaxel | MCF7 | Breast Adenocarcinoma | ~0.002-0.01 | Varies by study |
| A549 | Non-Small Cell Lung | ~0.005-0.02 | Varies by study | |
| Cisplatin | A549 | Non-Small Cell Lung | ~1-10 | Varies by study |
Note: IC50 values for standard drugs can vary significantly based on experimental conditions and are provided as approximate ranges for comparison.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to evaluate the efficacy of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., SIMR1281) and standard drugs for a specified period (e.g., 48-72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
Caption: Workflow for a standard MTT cytotoxicity assay.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.
Methodology:
-
Cell Plating: A known number of single cells are plated in 6-well plates.
-
Treatment: Cells are treated with the test compound for a defined period.
-
Incubation: The treatment medium is removed, and cells are incubated in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Analysis: The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.
Caption: Workflow for a clonogenic (colony formation) assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
A Comparative Guide to the Biological Activities of Thymoquinone and Salfredin B11
A note on Salfredin B11: Extensive literature searches for this compound (also known by its chemical name 2,8-dihydro-5-hydroxy-2,2-dimethyl-6H-furo[3,4-g]-1-benzopyran-6-one) have revealed a significant lack of published experimental data regarding its biological activities. While its presence has been identified in Nigella sativa, the same plant source as thymoquinone, there is a notable absence of studies investigating its specific pharmacological effects, such as anticancer, anti-inflammatory, or antimicrobial properties. Consequently, a direct, data-driven comparison of this compound's activity with that of thymoquinone is not feasible at this time.
This guide will therefore focus on providing a comprehensive overview of the well-documented biological activities of thymoquinone, supported by experimental data from various studies.
Thymoquinone: A Multi-Targeted Bioactive Compound
Thymoquinone is the major bioactive constituent of the volatile oil of Nigella sativa seeds (black cumin). It has been extensively studied and has demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2]
Anticancer Activity
Thymoquinone has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways implicated in cancer progression.
Quantitative Data on Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of thymoquinone in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H1299 | Non-small cell lung cancer | 27.96 | Not Specified | [3] |
| A549 | Non-small cell lung cancer | 54.43 | Not Specified | [3] |
| H1650 | Lung adenocarcinoma | 26.59 | 48 | |
| HepG2 | Hepatocellular carcinoma | 84.27 | 48 | |
| SMMC-7721 | Hepatocellular carcinoma | 91.65 | 48 | |
| Hep3B (p53-null) | Hepatocellular carcinoma | 12.43 | 48 | |
| K-562 | Leukemia | 8.5 µg/mL (~51.8 µM) | 96 | |
| U87 | Glioblastoma | 75 | 24 | |
| U87 | Glioblastoma | 45 | 48 | |
| U87 | Glioblastoma | 36 | 72 |
Experimental Protocols: Cell Viability and IC50 Determination
A common method to determine the cytotoxic effects and IC50 values of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the WST-1 assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of thymoquinone (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT/WST-1 Addition: After the incubation period, the MTT or WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways Modulated by Thymoquinone in Cancer
Thymoquinone's anticancer effects are attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
Caption: Key signaling pathways modulated by Thymoquinone in cancer cells.
Anti-inflammatory and Antioxidant Activity
Thymoquinone exhibits potent anti-inflammatory and antioxidant properties.[1] Its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.
Signaling Pathways in Inflammation and Oxidative Stress
Caption: Thymoquinone's role in anti-inflammatory and antioxidant pathways.
Experimental Protocol: Measurement of Nitric Oxide Production
The anti-inflammatory activity of thymoquinone can be assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and seeded in 96-well plates. The cells are then pre-treated with various concentrations of thymoquinone for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay): After 24 hours of incubation, the amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by thymoquinone is then calculated.
Antimicrobial Activity
Thymoquinone has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data on Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 3 | |
| Escherichia coli | Gram-negative bacteria | 200 - 1600 | |
| Pseudomonas aeruginosa | Gram-negative bacteria | 200 - 1600 | |
| Shigella flexneri | Gram-negative bacteria | 200 - 1600 | |
| Salmonella Typhimurium | Gram-negative bacteria | 200 - 1600 | |
| Salmonella Enteritidis | Gram-negative bacteria | 200 - 1600 | |
| Various bacteria | Gram-positive & Gram-negative | 1.56 - 100 |
Experimental Protocol: MIC Determination by Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Thymoquinone is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without thymoquinone) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of thymoquinone at which there is no visible growth of the microorganism.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of thymoquinone is believed to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components of the microorganism. It has also been suggested that thymoquinone can disrupt the microbial membrane.
Experimental Workflow for Investigating Antimicrobial Mechanism
Caption: Workflow for elucidating the antimicrobial mechanism of Thymoquinone.
Conclusion
Thymoquinone is a promising natural compound with a broad spectrum of biological activities, supported by a substantial body of scientific evidence. Its ability to modulate multiple key signaling pathways makes it a compound of significant interest for further research and potential therapeutic applications. In contrast, the biological activities of this compound remain largely unexplored, highlighting a significant gap in the scientific literature. Further studies are warranted to determine if this compound possesses any pharmacological properties of interest.
References
Salfredin B11: Investigating Synergistic Potential in Cancer Therapy
A guide for researchers on the untapped potential of Salfredin B11 in combination therapies, outlining a hypothetical framework for investigation based on current knowledge of related compounds.
Executive Summary
This compound, a naturally occurring 2,2-dimethyl-1-benzopyran found in Nigella sativa and Nigella glandulifera, represents a novel compound with limited but promising initial findings of anticancer activity. To date, research on this compound is in its infancy, with a notable absence of studies on its synergistic effects with other therapeutic agents. This guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and proposes a structured, hypothetical experimental framework to explore its synergistic potential. Drawing parallels from the well-documented synergistic interactions of other compounds from Nigella sativa, such as thymoquinone, and the broader anticancer activities of the benzopyran chemical class, this guide offers a roadmap for researchers to unlock the therapeutic possibilities of this compound in combination cancer therapy.
Introduction to this compound
This compound is a natural product identified as 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one. Its presence has been confirmed in the seeds of Nigella sativa (black cumin), a plant with a long history in traditional medicine. The broader chemical class to which this compound belongs, the benzopyrans, is known for a wide array of pharmacological activities, including potent anticancer effects. Various benzopyran derivatives have been shown to induce apoptosis, promote cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as the Ras/ERK and PI3K/Akt pathways.[1][2][3][4]
The only currently available biological data on this compound indicates an inhibitory effect on the growth of human liver cancer cells (HepG2). This finding, combined with the known anticancer properties of its chemical class and its origin from a medicinally significant plant, provides a strong rationale for further investigation into its therapeutic potential, particularly in synergistic combinations.
The Rationale for Investigating Synergistic Effects
The therapeutic efficacy of many anticancer drugs is often limited by toxicity and the development of drug resistance. Combination therapy, where two or more drugs are used together, is a cornerstone of modern oncology, often leading to enhanced efficacy and reduced side effects.
Nigella sativa, the source of this compound, is rich in bioactive compounds, with its most studied component, thymoquinone, exhibiting well-documented synergistic effects with a variety of conventional chemotherapeutic agents, including doxorubicin, cisplatin, and gemcitabine.[5] Thymoquinone has been shown to potentiate the antitumor activity of these drugs, often allowing for lower, less toxic doses to be used. This established synergistic potential of a fellow Nigella sativa constituent strongly suggests that this compound may possess similar capabilities.
Therefore, a systematic investigation into the synergistic effects of this compound with standard chemotherapeutic drugs is a logical and promising avenue of research.
A Hypothetical Experimental Guide to Assess Synergy
This section outlines a detailed, hypothetical experimental plan for researchers to investigate the synergistic anticancer effects of this compound.
Experimental Objective
To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with a conventional chemotherapeutic agent (e.g., doxorubicin) in a human cancer cell line (e.g., HepG2).
Experimental Workflow
The overall workflow for assessing the synergistic potential of this compound is depicted in the following diagram:
References
- 1. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00385J [pubs.rsc.org]
- 5. Combinatorial effect of thymoquinone with chemo agents for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thymoquinone and First-Line Anti-Tuberculosis Drugs
Introduction
This guide provides a comparative analysis of the anti-tuberculosis properties of thymoquinone, a key bioactive constituent of Nigella sativa, against the standard first-line drugs used in the treatment of tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. While the initial focus of this guide was Salfredin B11, another compound found in Nigella sativa, a comprehensive review of publicly available scientific literature yielded no specific experimental data on its anti-tuberculosis activity. Therefore, we have shifted the focus to thymoquinone, for which in vitro efficacy data against Mycobacterium tuberculosis is available, to provide a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nigella sativa constituents.
This document summarizes the available quantitative data on the inhibitory effects of these compounds, details the experimental protocols used to generate this data, and provides visual representations of the known mechanisms of action for the first-line drugs.
Data Presentation: In Vitro Anti-Tuberculosis Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thymoquinone and the first-line anti-tuberculosis drugs against Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Mycobacterium tuberculosis Strain | MIC (μg/mL) | Reference |
| Thymoquinone | Clinical Isolates | 20 | [1][2][3] |
| H37Rv | 50 | [4] | |
| All Drug Sensitive M. tuberculosis | 250 | [4] | |
| MDR M. tuberculosis | 100 | ||
| Isoniazid | Standard and Clinical Strains | 0.025 - 0.05 | |
| Rifampicin | Standard and Clinical Strains | 0.05 - 0.2 | |
| Pyrazinamide | Standard and Clinical Strains | 20 - 100 | |
| Ethambutol | Standard and Clinical Strains | 1 - 5 |
Note: MIC values for first-line drugs are established ranges from numerous studies and are considered standard knowledge in the field of mycobacteriology.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-tuberculosis activity.
Microscopic-Observation Drug-Susceptibility (MODS) Assay
The MODS assay is a rapid and low-cost method for detecting the growth of M. tuberculosis and determining drug susceptibility.
-
Principle: This method is based on the microscopic detection of the characteristic cord-like growth of M. tuberculosis in a liquid culture medium. The presence or absence of this growth in the presence of an antimicrobial agent indicates the susceptibility or resistance of the strain.
-
Methodology:
-
A processed sputum sample is inoculated into a 24-well plate containing Middlebrook 7H9 broth.
-
One set of wells contains the test compound (e.g., thymoquinone) at various concentrations, while control wells contain no compound.
-
The plate is sealed and incubated at 37°C.
-
Wells are examined daily with an inverted light microscope for the presence of characteristic cording.
-
The MIC is determined as the lowest concentration of the compound that inhibits the formation of these cords.
-
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method for assessing the viability of M. tuberculosis and the efficacy of antimicrobial agents.
-
Principle: This assay utilizes a mycobacteriophage engineered to carry a luciferase gene. When the phage infects a viable M. tuberculosis cell, it injects its DNA, leading to the expression of luciferase and the production of light. A reduction in light output in the presence of a compound indicates a decrease in bacterial viability.
-
Methodology:
-
M. tuberculosis cultures (including H37Rv and MDR strains) are exposed to various concentrations of the test compound (e.g., methanol extract of N. sativa) for a defined period.
-
The luciferase reporter phage is then added to the cultures.
-
After an incubation period to allow for phage infection and luciferase expression, the substrate for the luciferase enzyme is added.
-
The resulting luminescence is measured using a luminometer.
-
A reduction in relative light units (RLU) compared to the untreated control indicates the inhibitory activity of the compound.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known mechanisms of action for the first-line anti-tuberculosis drugs. The precise mechanism of action for thymoquinone against M. tuberculosis is still under investigation.
Caption: Mechanism of action of Isoniazid.
Caption: Mechanism of action of Rifampicin.
Caption: Mechanism of action of Pyrazinamide.
Caption: Mechanism of action of Ethambutol.
References
The In Vitro Efficacy of Antimicrobial Peptide CDP-B11: A Comparative Analysis and Future In Vivo Perspectives
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel therapeutic from in vitro characterization to in vivo efficacy is paramount. This guide provides a comprehensive comparison of the available in vitro data for the antimicrobial peptide CDP-B11 against established alternatives, alongside a discussion of the prospective in vivo correlation. While in vivo data for CDP-B11 is not yet publicly available, this guide offers a framework for its potential translation based on its demonstrated mechanism of action and the known in vivo performance of similar antimicrobial peptides.
Executive Summary
CDP-B11 is a novel antimicrobial peptide that has demonstrated significant in vitro activity against a range of multidrug-resistant (MDR) bacteria. Its primary mechanism of action involves the disruption of the bacterial outer membrane, leading to cell death. In vitro studies highlight its potent bactericidal effects, particularly in combination with conventional antibiotics like colistin, against clinically relevant pathogens such as Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Notably, CDP-B11 exhibits low hemolytic activity in vitro, suggesting a favorable preliminary safety profile.
This guide will compare the in vitro performance of CDP-B11 with Pexiganan, a well-characterized antimicrobial peptide with available clinical trial data, to contextualize its potential for in vivo applications. We will delve into the experimental protocols for key in vitro assays, present the available data in a structured format, and visualize the underlying molecular pathways.
In Vitro Performance Comparison: CDP-B11 vs. Pexiganan
The following table summarizes the available in vitro data for CDP-B11 and compares it with Pexiganan, an FDA-reviewed antimicrobial peptide. This comparison aims to benchmark the potential of CDP-B11.
| Parameter | CDP-B11 | Pexiganan (Analogue of Magainin) | Reference |
| Target Organisms | Gram-negative bacteria (E. coli, A. baumannii, P. aeruginosa, K. pneumoniae) | Broad-spectrum (Gram-positive and Gram-negative bacteria, fungi) | [1][2] |
| Mechanism of Action | Disrupts bacterial outer membrane potential and integrity.[1] | Forms transmembrane pores, leading to cell lysis.[3] | [1] |
| In Vitro Potency (MIC) | Potent growth inhibition, especially in combination with colistin (≥ 10x lower colistin concentration needed). | Active in the micromolar range against various pathogens. | |
| Hemolytic Activity | No significant red blood cell hemolysis observed. | Low hemolytic activity, but can increase with modifications to amphipathicity. | |
| Synergistic Activity | Synergistic with colistin, accelerating bactericidal action. | Synergistic effects with other antibiotics have been explored. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the in vitro activity of antimicrobial peptides like CDP-B11.
Bacterial Growth Inhibition Assay
-
Objective: To determine the minimum inhibitory concentration (MIC) of the antimicrobial peptide required to inhibit the visible growth of a bacterial strain.
-
Procedure:
-
Prepare a serial dilution of the antimicrobial peptide in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.
-
Time-Kill Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial peptide over time.
-
Procedure:
-
Expose a standardized bacterial suspension to the antimicrobial peptide at concentrations corresponding to the MIC and multiples of the MIC.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Hemolysis Assay
-
Objective: To evaluate the cytotoxicity of the antimicrobial peptide against red blood cells, a key indicator of its potential toxicity to mammalian cells.
-
Procedure:
-
Prepare a suspension of fresh red blood cells in a buffered saline solution.
-
Incubate the red blood cell suspension with various concentrations of the antimicrobial peptide for a specified period (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to a positive control (e.g., cells lysed with Triton X-100).
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many antimicrobial peptides, including CDP-B11, involves the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.
Caption: Mechanism of bacterial membrane disruption by a cationic antimicrobial peptide.
Experimental Workflow
The typical workflow for evaluating a novel antimicrobial peptide from in vitro characterization to potential in vivo studies is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides as an Alternative for the Eradication of Bacterial Biofilms of Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Salfredin B11: A Guide for Laboratory Professionals
Important Note: The following procedures are based on general guidelines for the disposal of laboratory chemicals of this type. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling Salfredin B11 for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Quantitative Data on Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and any materials used for handling (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Labeling:
-
The waste container must be made of a chemically compatible material and be securely sealed.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. If the solvent used for solutions is hazardous, it should also be listed.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.
-
Follow your institution's guidelines for the maximum allowable time for waste storage in the lab.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.
-
Spill Management
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.
-
Containment: Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert absorbent material such as vermiculite or sand.
-
-
Cleanup: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these guidelines and working closely with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within your research community.
Essential Safety and Handling Protocols for Salfredin B11
This document provides critical safety, handling, and disposal information for Salfredin B11, a potent compound for research and development purposes. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the experimental environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The required PPE is categorized by the type of handling procedure.
Table 1: Required PPE for Handling this compound
| Procedure | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Compounding (Dry Powder) | Double Nitrile/Neoprene | Chemical Splash Goggles and Face Shield | NIOSH-approved N95 or higher respirator | Disposable, fluid-resistant gown |
| Handling Solutions (Diluted) | Single Nitrile | Safety Glasses with Side Shields | Not required in a certified chemical fume hood | Standard Lab Coat |
| Equipment Cleaning | Chemical-resistant (Butyl rubber) | Chemical Splash Goggles | Not required in a well-ventilated area | Standard Lab Coat |
| Waste Disposal | Double Nitrile/Neoprene | Chemical Splash Goggles | NIOSH-approved N95 or higher respirator | Disposable, fluid-resistant gown |
Emergency Procedures
Immediate and correct response to accidental exposure is critical.
Table 2: First Aid and Emergency Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill (Powder) | Evacuate the immediate area. Wear full PPE as specified for weighing. Cover the spill with a damp absorbent material to avoid generating dust. Carefully collect the material into a sealed, labeled waste container. |
| Spill (Solution) | Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled waste container. |
Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk.
Step 1: Preparation
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials) and label them clearly.
-
Have spill cleanup materials readily accessible.
Step 2: Weighing and Compounding (Dry Powder)
-
Don the required PPE (double gloves, goggles, face shield, respirator, disposable gown).
-
Perform all manipulations of the dry powder within a certified chemical fume hood or containment glove box.
-
Use tools and techniques that minimize the generation of dust.
-
Carefully weigh the desired amount of this compound.
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
Step 3: Handling Solutions
-
Don the appropriate PPE (single gloves, safety glasses, lab coat).
-
Handle all solutions within a certified chemical fume hood.
-
Use a calibrated pipette for all liquid transfers.
Step 4: Decontamination and Cleanup
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution (if known) or 70% ethanol followed by water.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated PPE, weigh boats, and absorbent materials.
-
Collect in a dedicated, clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Includes contaminated needles and pipette tips.
-
Dispose of in a dedicated, puncture-proof sharps container that is clearly labeled for this compound waste.
-
All waste containers must be stored in a designated satellite accumulation area until they are collected by certified hazardous waste disposal personnel.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
